molecular formula C8H8N2 B8798361 2,6-Dimethylnicotinonitrile

2,6-Dimethylnicotinonitrile

Cat. No. B8798361
M. Wt: 132.16 g/mol
InChI Key: QGXZAZZCEUKMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312209B2

Procedure details

A 100 mL round bottom flask equipped with a condenser was charged with 2-Chloro-6-methyl-nicotinonitrile (1 g, 6.55 mmol), MeB(OH)2 (216 mg, 7.22 mmol), K2CO3 (1.36 g, 19.67 mmol), and dioxane (33 mL), followed by Pd(PPh3)4 (758 mg, 0.66 mmol) under argon. The mixture was heated to reflux for 48 hours, and then cooled down to RT. The resulting mixture was concentrated in vacuo, treated with 1N HCl (150 mL), and extracted with EtOAc (100 mL), Et2O (50 mL). The aqueous layer was basified with 50% NaOH until PH=10, and then extracted with EtOAC (100 mL) three times. The combined organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The crude residue was purified by silica gel chromatography (5-10% EtOAC/Hexane) to give F2A as a light yellow solid (440 mg). HPLC retention time=0.766 min./condition A, M+=133.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
758 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:11]B(O)O.C([O-])([O-])=O.[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[CH3:11][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3.4,^1:24,26,45,64|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=N1)C
Name
Quantity
216 mg
Type
reactant
Smiles
CB(O)O
Name
Quantity
1.36 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
33 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
758 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL round bottom flask equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with 1N HCl (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL), Et2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAC (100 mL) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography (5-10% EtOAC/Hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C#N)C=CC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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